molecular formula C9H8BNO3 B8187564 (4-(Oxazol-2-yl)phenyl)boronic acid

(4-(Oxazol-2-yl)phenyl)boronic acid

Cat. No.: B8187564
M. Wt: 188.98 g/mol
InChI Key: PUJLCEFUDPJLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Oxazol-2-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an oxazole heterocycle at the para position. The oxazole moiety (a five-membered ring containing oxygen and nitrogen) contributes to its electronic and steric properties, making it a versatile building block in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials . The boronic acid group (-B(OH)₂) enables covalent interactions with diols and other nucleophiles, which is critical in medicinal chemistry and sensor design.

Properties

IUPAC Name

[4-(1,3-oxazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJLCEFUDPJLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=CO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxazol-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction generally employs a palladium catalyst and a base, with the boronic acid serving as one of the coupling partners . The reaction conditions are usually mild, making it suitable for a variety of functional groups.

Industrial Production Methods: Industrial production of (4-(Oxazol-2-yl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (4-(Oxazol-2-yl)phenyl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Although less common, reduction reactions can modify the oxazole ring or the phenyl group.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

(4-(Oxazol-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Oxazol-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with active site residues. The oxazole moiety can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features:

[4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl]boronic Acid
  • Structure: Features a dimethylamino (-N(CH₃)₂) group on the distal phenyl ring of the oxazole.
  • Properties: Molecular weight: 308.146 g/mol .
(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic Acid
  • Structure : Replaces oxazole with a methyl-substituted oxadiazole ring.
  • Properties :
    • Molecular formula: C₉H₉BN₂O₃; purity: 98% .
    • The oxadiazole ring (two nitrogen atoms) increases metabolic stability compared to oxazole, making it a preferred intermediate in drug development .
[4-(Bis(4-((2-ethylhexyl)oxy)phenyl)amino)phenyl]boronic Acid
  • Structure: Contains bulky bis(2-ethylhexyloxy)phenylamino groups.
  • Properties :
    • Used in organic dye synthesis via Suzuki coupling, demonstrating compatibility with electron-rich substrates .
    • The bulky substituents may reduce aqueous solubility but enhance thermal stability in material applications .

Solubility and Bioactivity

Solubility Challenges
  • Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid (compound 2) and pyren-1-yl boronic acid (compound 3) precipitate in RPMI culture medium, limiting their utility in vitro .
Antiproliferative Activity
  • 6-Hydroxynaphthalen-2-yl boronic acid (compound 1) : IC₅₀ = 0.1969 µM (leukemia cell lines) .
  • Phenanthren-9-yl boronic acid (compound 4) : IC₅₀ = 0.2251 µM .
  • Comparison : The oxazole-containing analog may exhibit distinct activity due to its heterocyclic π-system, though direct data are lacking.
Antifungal Activity
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) .
  • Relevance : The oxazole ring in (4-(Oxazol-2-yl)phenyl)boronic acid could similarly modulate enzyme inhibition via heterocyclic interactions.

Biological Activity

(4-(Oxazol-2-yl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, including this compound, are known for their ability to interact with various biological targets, making them valuable in drug development and therapeutic applications. This article explores the biological activity of (4-(Oxazol-2-yl)phenyl)boronic acid, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The structure of (4-(Oxazol-2-yl)phenyl)boronic acid features a boronic acid functional group attached to a phenyl ring, which is further substituted with an oxazole moiety. This configuration allows for unique interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of (4-(Oxazol-2-yl)phenyl)boronic acid can be attributed to several key mechanisms:

  • Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with enzymes, particularly serine proteases and other hydrolases. This property is exploited in the design of inhibitors for various therapeutic targets.
  • Antioxidant Activity : Studies have shown that boronic acids can exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
  • Antibacterial Activity : The compound has demonstrated effectiveness against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Research Findings and Case Studies

Recent studies have investigated the biological activities of (4-(Oxazol-2-yl)phenyl)boronic acid and its derivatives:

Antioxidant Activity

A study evaluated the antioxidant potential of boronic acid derivatives using various assays such as ABTS and DPPH radical scavenging tests. The results indicated that these compounds possess significant antioxidant activity, with IC50 values comparable to established antioxidants .

Antibacterial Activity

In vitro studies revealed that (4-(Oxazol-2-yl)phenyl)boronic acid exhibits antibacterial effects against Escherichia coli at concentrations as low as 6.50 mg/mL. This suggests potential applications in treating bacterial infections .

Enzyme Inhibition Studies

The compound has been assessed for its inhibitory effects on various enzymes:

  • Acetylcholinesterase : Moderate inhibition was observed with an IC50 of 115.63 µg/mL.
  • Butyrylcholinesterase : A stronger inhibition was noted with an IC50 of 3.12 µg/mL.
  • Antityrosinase Activity : The compound showed an IC50 value of 11.52 µg/mL, indicating potential for use in skin whitening formulations .

Comparative Analysis of Related Compounds

To better understand the unique properties of (4-(Oxazol-2-yl)phenyl)boronic acid, a comparison with structurally related compounds can be insightful:

Compound NameStructure FeaturesUnique Properties
4-Bromophenylboronic AcidBromine substitution on phenyl ringHigher electrophilicity; used in cross-coupling
3-(Benzo[d]oxazol-2-yl)-phenylboronic AcidSimilar oxazole structurePotentially different biological activity profile
4-(Phenyl)-phenylboronic AcidSimple phenyl substitutionLess complex; used mainly in organic synthesis

This table highlights how the specific combination of the oxazole moiety and boronic acid functionality enhances the interaction potential and biological activity of (4-(Oxazol-2-yl)phenyl)boronic acid compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.